molecular formula C10H13NO B1592334 7-Methoxy-2,3-dihydro-1H-inden-1-amine CAS No. 1032279-33-6

7-Methoxy-2,3-dihydro-1H-inden-1-amine

Cat. No. B1592334
Key on ui cas rn: 1032279-33-6
M. Wt: 163.22 g/mol
InChI Key: RWAJCHDFYSLZND-UHFFFAOYSA-N
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Patent
US08163740B2

Procedure details

A mixture of 7-methoxy-indan-1-one oxime (CAS 908108-58-7, (E)-oxime 179899-16-2) (22.3 g, 126 mmol)) and Raney-Nickel (11.26 g) in tetrahydrofuran (570 mL) and methanol (570 mL) was hydrogenated at 100 bar hydrogen-pressure at 60° C. for 22 h. Filtered the catalyst off, washed with methanol and tetrahydrofuran, all volatiles were removed in vacuum to give the title compound as a brown oil (19.95 g, 97%, HPLC 0.4 min), MS (ISP) m/e=164.2 [(M+H)+].
Name
7-methoxy-indan-1-one oxime
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
570 mL
Type
solvent
Reaction Step One
Quantity
570 mL
Type
solvent
Reaction Step One
Quantity
11.26 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[C:10](=[N:12]O)[CH2:9][CH2:8]2.[H][H]>O1CCCC1.CO.[Ni]>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[CH:10]([NH2:12])[CH2:9][CH2:8]2

Inputs

Step One
Name
7-methoxy-indan-1-one oxime
Quantity
22.3 g
Type
reactant
Smiles
COC=1C=CC=C2CCC(C12)=NO
Name
Quantity
570 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
570 mL
Type
solvent
Smiles
CO
Name
Quantity
11.26 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtered the catalyst off,
WASH
Type
WASH
Details
washed with methanol and tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
all volatiles were removed in vacuum

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC=C2CCC(C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 19.95 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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